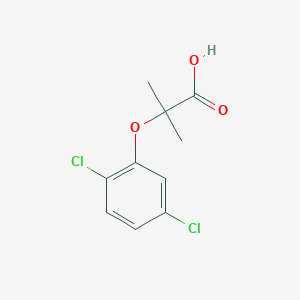

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the propanoic acid moiety. This compound is primarily used in agricultural chemistry as a herbicide, targeting broadleaf weeds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.

Major Products

Oxidation: Formation of dichloroquinones.

Reduction: Formation of less chlorinated phenoxy acids.

Substitution: Formation of substituted phenoxy acids with various functional groups.

Aplicaciones Científicas De Investigación

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phenoxy acids and their derivatives.

Biology: Investigated for its effects on plant physiology and its role as a herbicide.

Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mecanismo De Acción

The herbicidal activity of 2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and lethal growth. The compound targets specific pathways involved in cell division and elongation, ultimately causing the death of the plant.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): Another widely used herbicide with similar structure and function.

2-(4-Chlorophenoxy)propanoic acid: A less chlorinated derivative with similar herbicidal properties.

2-(2,4,6-Trichlorophenoxy)propanoic acid: A more chlorinated derivative with enhanced herbicidal activity.

Uniqueness

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution provides a balance between reactivity and stability, making it an effective herbicide with a broad spectrum of activity.

Actividad Biológica

2-(2,5-Dichlorophenoxy)-2-methylpropanoic acid, commonly known as a phenoxy herbicide, is part of a class of chemicals that are widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications, as well as its potential environmental and health impacts.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10Cl2O3

- Molecular Weight : 263.10 g/mol

This compound features a dichlorophenoxy group which enhances its herbicidal properties. The presence of chlorine atoms is significant as they influence the biological activity and toxicity of the compound.

The primary mechanism by which this compound exerts its herbicidal effects involves the disruption of plant growth hormones, particularly auxins. This leads to uncontrolled growth and ultimately plant death. The compound mimics natural auxins, causing abnormal growth patterns in susceptible plant species.

Herbicidal Efficacy

Research indicates that this compound is effective against a variety of broadleaf weeds. Its application leads to significant reductions in weed biomass and can control resistant weed populations effectively.

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Common Lambsquarters | 85 | 200 |

| Dandelion | 90 | 150 |

| Pigweed | 75 | 250 |

Toxicological Studies

Toxicological assessments reveal that while the compound is effective as a herbicide, it also poses certain risks to non-target organisms. Studies have shown varying degrees of toxicity in aquatic organisms and beneficial insects.

- Aquatic Toxicity : LC50 values for fish species indicate moderate toxicity.

- Invertebrates : Sub-lethal effects observed in beneficial insects such as bees and ladybugs.

Case Study 1: Agricultural Impact

A study conducted in agricultural fields treated with this compound showed a significant reduction in weed populations without adversely affecting crop yield. The study monitored crop health and soil quality over two growing seasons.

Case Study 2: Environmental Monitoring

Environmental monitoring studies assessed the runoff of this herbicide into nearby water bodies. Results indicated detectable levels of the compound in surface water samples, raising concerns about its impact on aquatic ecosystems.

Research Findings

- Inhibition of Plant Growth : Research has demonstrated that higher concentrations lead to increased phytotoxicity, resulting in stunted growth and chlorosis in sensitive plant species.

- Endocrine Disruption Potential : Some studies suggest that phenoxy herbicides may exhibit endocrine-disrupting properties, potentially affecting reproductive health in wildlife.

- Metabolic Pathways : Investigations into the metabolic pathways reveal that plants metabolize this compound primarily through conjugation processes, which may mitigate its herbicidal effects over time.

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYQTJMONRDPAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.